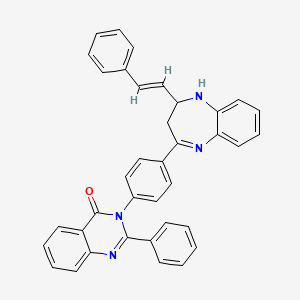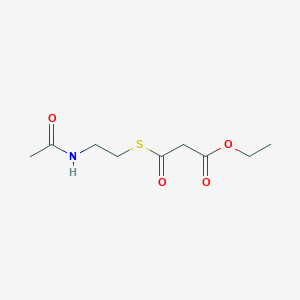
malonyl-NAC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Malonyl-N-acetylcysteamine (malonyl-NAC) is a compound that has garnered significant interest in scientific research due to its role in cellular processes. It is known to increase cellular propylation, resulting in reduced endogenous glyceraldehyde 3-phosphate dehydrogenase (GAPDH) activity . This compound is also involved in the inhibition of pyruvate kinase activity and limits the metabolism and proliferation of highly glycolytic kidney cancer cell lines harboring tricarboxylic acid cycle mutations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Malonyl-NAC can be synthesized through the reaction of malonyl chloride with N-acetylcysteamine. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Malonyl-NAC undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form malonyl sulfoxide or sulfone derivatives.
Reduction: Reduction of this compound can yield thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Malonyl sulfoxide and sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Malonyl-NAC has a wide range of applications in scientific research:
Mécanisme D'action
Malonyl-NAC exerts its effects by increasing cellular propylation, which leads to reduced endogenous GAPDH activity . It also increases GAPDH malonylation in cells and inhibits pyruvate kinase activity . These actions result in the limitation of metabolism and proliferation of highly glycolytic kidney cancer cell lines with tricarboxylic acid cycle mutations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Malonyl-CoA: A precursor for anabolic fatty acid synthesis and involved in the regulation of energy metabolism.
Meldrum’s Acid: Used in various organic synthesis reactions and has similar reactivity to malonyl-NAC.
Uniqueness
This compound is unique in its ability to increase cellular propylation and inhibit key metabolic enzymes such as GAPDH and pyruvate kinase . This makes it a valuable tool in studying metabolic pathways and developing potential therapeutic agents for cancer treatment.
Propriétés
Formule moléculaire |
C9H15NO4S |
|---|---|
Poids moléculaire |
233.29 g/mol |
Nom IUPAC |
ethyl 3-(2-acetamidoethylsulfanyl)-3-oxopropanoate |
InChI |
InChI=1S/C9H15NO4S/c1-3-14-8(12)6-9(13)15-5-4-10-7(2)11/h3-6H2,1-2H3,(H,10,11) |
Clé InChI |
VCNFQKQSTPOHPP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)SCCNC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


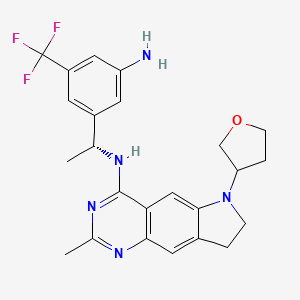
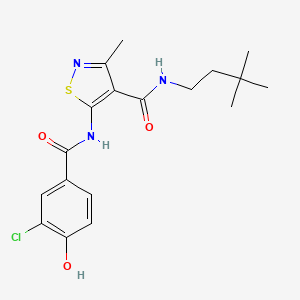
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenethioate;azane](/img/structure/B12381315.png)
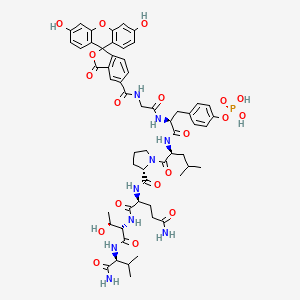
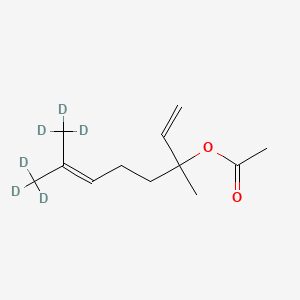
![1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline](/img/structure/B12381343.png)
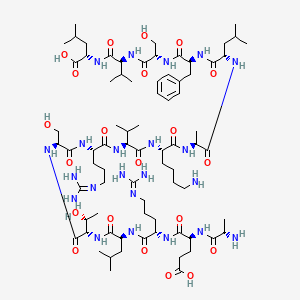
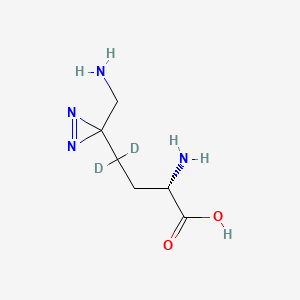
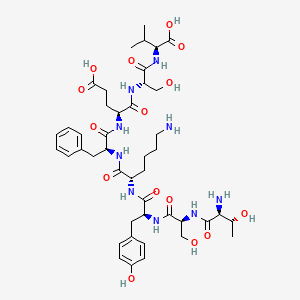

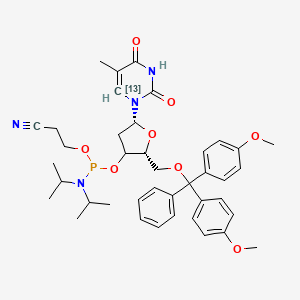
![N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl)amino)phenyl)acrylamide](/img/structure/B12381381.png)
![[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone](/img/structure/B12381388.png)
